

# ATTO 465 Dye for Fluorescence Microscopy: An In-depth Technical Guide

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## Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ATTO 465** is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong absorption, making them well-suited for a range of applications in fluorescence microscopy and bioanalysis.<sup>[1][2]</sup> Derived from acriflavine, **ATTO 465** exhibits a notable Stokes shift and is moderately hydrophilic.<sup>[3][4]</sup> Its fluorescence can be efficiently excited in the 420-465 nm range, making it compatible with common laser lines used in fluorescence microscopy.<sup>[3][4]</sup> This guide provides a comprehensive overview of the technical properties, experimental protocols, and key applications of **ATTO 465** for researchers in life sciences and drug development.

## Core Properties and Specifications

**ATTO 465** is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.<sup>[3]</sup> These properties make it a reliable tool for various fluorescence-based assays, including single-molecule detection.<sup>[5][6]</sup>

## Spectroscopic and Photophysical Data

The key quantitative parameters of **ATTO 465** are summarized in the table below, providing a clear basis for experimental design and comparison with other fluorophores.

Property	Value	Source(s)
Maximum Excitation ( $\lambda_{abs}$ )	453 nm	[1][4][5][7]
Maximum Emission ( $\lambda_{fl}$ )	506 nm / 508 nm	[1][4][5][6]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][4][5][6][8]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	75%	[5][6][9]
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	[1][4][5][6][8]
Stokes Shift	55 nm	[3]
Correction Factor ( $CF_{260}$ )	1.09 / 1.12	[5][8]
Correction Factor ( $CF_{280}$ )	0.48 / 0.54	[5][8]

## Available Derivatives for Bioconjugation

**ATTO 465** is commercially available in several reactive forms to facilitate the labeling of a wide range of biomolecules.[5][6]

Derivative	Reacts With	Applications
NHS-ester	Primary amines (-NH <sub>2</sub> )	Labeling of proteins, antibodies, and amine-modified oligonucleotides.[5][9]
Maleimide	Sulfhydryl groups (-SH)	Labeling of cysteine residues in proteins.[6]
Phalloidin	F-actin	Staining of the actin cytoskeleton in fixed cells.[5]
Biotin	Avidin and streptavidin	Used in avidin-biotin based detection systems.[5][6]
Azide/Alkyne	Corresponding click-chemistry partners	Bioorthogonal labeling via "Click Chemistry".[5]
Amine	Activated carboxyl groups (e.g., NHS-esters)	Can be conjugated to molecules with available carboxyl groups.[5]

## Experimental Protocols

Detailed methodologies are crucial for the successful application of **ATTO 465** in fluorescence microscopy. Below are protocols for common experimental procedures.

### Protocol 1: Labeling of Proteins with **ATTO 465** NHS-ester

This protocol provides a general procedure for conjugating **ATTO 465** NHS-ester to proteins, such as antibodies.

Materials:

- Protein to be labeled (e.g., antibody)
- ATTO 465** NHS-ester[9]
- Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9]

- Bicarbonate buffer (0.1 M, pH 8.3)[9]
- Dialysis tubing or spin column for purification

#### Procedure:

- **Protein Preparation:** Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. [9] Ensure the protein solution is free from amine-containing substances like Tris or glycine. [9] If necessary, dialyze the protein against 10-20 mM PBS and then adjust the pH with 1 M sodium bicarbonate buffer.[9]
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 465** NHS-ester in DMF or DMSO to a concentration of 2 mg/mL.[9]
- **Conjugation Reaction:** Add a two-fold molar excess of the dissolved **ATTO 465** NHS-ester to the protein solution.[9] The optimal dye-to-protein ratio may vary and should be determined empirically for each protein.[9]
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Remove the unconjugated dye by dialysis against PBS or by using a suitable spin column.
- **Storage:** Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C.

## Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the steps for using an **ATTO 465**-conjugated antibody to stain fixed cells.

#### Materials:

- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)

- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- **ATTO 465**-conjugated primary or secondary antibody
- Mounting medium

Procedure:

- Cell Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[\[10\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.[\[10\]](#)
- Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30-60 minutes.[\[10\]](#)
- Primary Antibody Incubation: Incubate the cells with the primary antibody (if using an unlabeled primary) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.[\[10\]](#)
- Secondary Antibody Incubation: Incubate the cells with the **ATTO 465**-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[\[10\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[\[10\]](#)
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.[\[10\]](#)

- Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for **ATTO 465** (Excitation ~453 nm, Emission ~506 nm).

## Protocol 3: Nuclear Staining with ATTO 465 Derivative (ATTO 465-p)

A derivative of **ATTO 465**, termed **ATTO 465-p** (pentafluoroaniline), has been shown to be an effective nuclear stain, particularly in multiplex immunofluorescence.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Fixed cells or tissue sections
- **ATTO 465-p** working solution (an optimal concentration of 4  $\mu$ M has been reported for fixed peritoneal exudate cells)[\[11\]](#)
- PBS

Procedure:

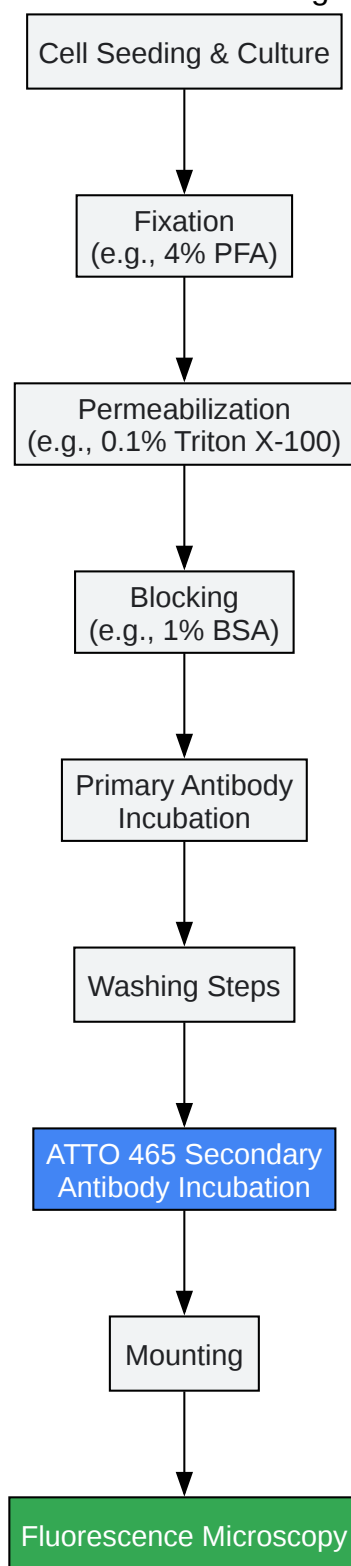
- Preparation: Prepare the fixed cells or tissue sections as per standard protocols.
- Staining: Incubate the samples with the **ATTO 465-p** working solution for 10 minutes at room temperature, protected from light.[\[11\]](#)
- Washing: Wash the samples serially with PBS.[\[11\]](#)
- Mounting and Imaging: Mount the samples and image using a confocal microscope with excitation around 470 nm and emission collection between 480 nm and 511 nm.[\[11\]](#)

## Visualized Workflows and Relationships

### Immunofluorescence Staining Workflow

The following diagram illustrates the general workflow for immunofluorescence staining using an **ATTO 465** conjugated antibody.

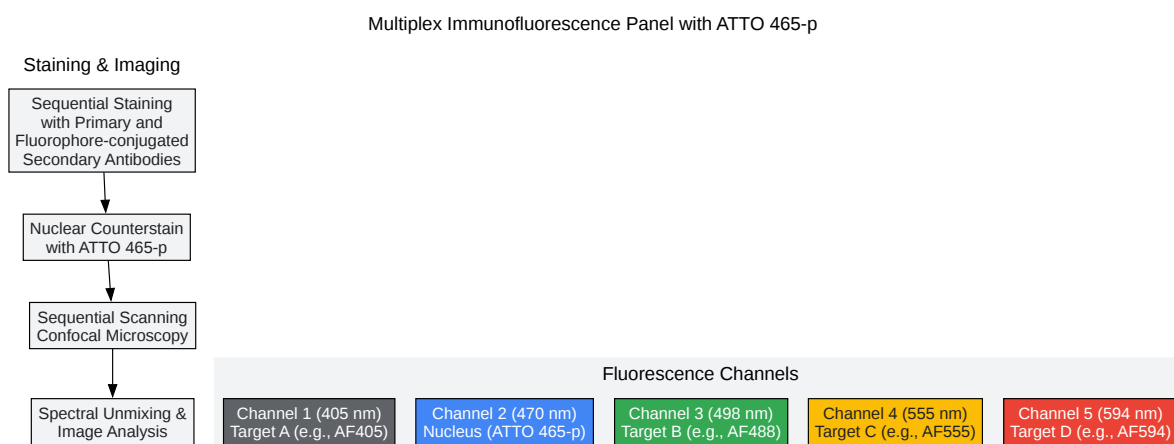
## Immunofluorescence Staining Workflow

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Caption: A generalized workflow for immunofluorescence staining of cellular targets.

## Multiplex Immunofluorescence (mIF) with ATTO 465-p

**ATTO 465-p** is particularly useful in multiplex immunofluorescence as a nuclear counterstain, freeing up the 405 nm channel for another target.<sup>[11][13][14]</sup>



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Caption: Conceptual diagram of a multiplex immunofluorescence experiment using **ATTO 465-p**.

## Conclusion

**ATTO 465** is a versatile and robust fluorescent dye for a multitude of applications in fluorescence microscopy. Its favorable photophysical properties, including high quantum yield and photostability, combined with the availability of various reactive derivatives, make it a



valuable tool for researchers. The unique spectral properties of its derivative, **ATTO 465-p**, further expand its utility as a nuclear counterstain in complex multiplex imaging experiments, enabling the simultaneous visualization of multiple targets within a single sample. This guide provides the foundational technical information and protocols to effectively integrate **ATTO 465** into advanced fluorescence microscopy workflows.

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